4-Cyanophenylglyoxal hydrate
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Overview
Description
4-Cyanophenylglyoxal hydrate is an organic compound with the molecular formula C9H7NO3. It is a derivative of phenylglyoxal, characterized by the presence of a cyano group at the para position of the phenyl ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanophenylglyoxal hydrate can be synthesized from 4-cyanoacetophenone. The process involves the conversion of 4-cyanoacetophenone to the crude product, which is then purified. The crude product is taken up in hot ethyl acetate, filtered, and the filtrate is stripped. The final product is crystallized from hot water saturated with benzene .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylglyoxal derivatives.
Scientific Research Applications
4-Cyanophenylglyoxal hydrate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in biochemical studies to modify amino acids and peptides.
Medicine: Research explores its potential in drug development and as a biochemical probe.
Industry: It finds applications in the synthesis of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyanophenylglyoxal hydrate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl groups facilitate reactions with nucleophiles, leading to the formation of various derivatives. The cyano group can also participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Phenylglyoxal: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methylglyoxal: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with both a cyano group and a glyoxal moiety, provides distinct reactivity patterns. This makes it particularly valuable in synthetic organic chemistry for creating complex molecules and exploring new reaction pathways.
Properties
IUPAC Name |
4-oxaldehydoylbenzonitrile;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANFXXFMTHAMFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-28-7 |
Source
|
Record name | 4-Cyanophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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